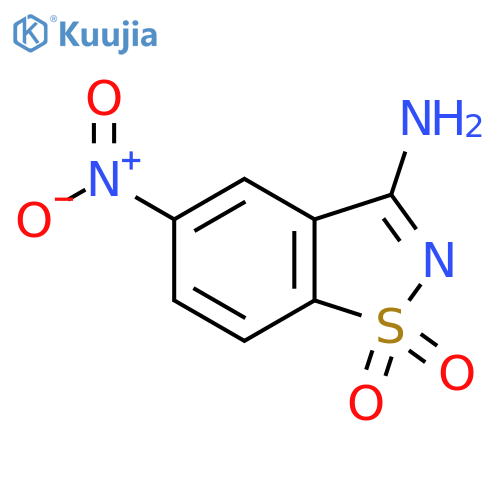

Cas no 2751611-11-5 (3-Amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione)

3-Amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 2751611-11-5

- EN300-37325401

- 3-amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione

- 3-Amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione

-

- インチ: 1S/C7H5N3O4S/c8-7-5-3-4(10(11)12)1-2-6(5)15(13,14)9-7/h1-3H,(H2,8,9)

- InChIKey: LRPFNIQPMCMCQB-UHFFFAOYSA-N

- ほほえんだ: S1(C2C=CC(=CC=2C(N)=N1)[N+](=O)[O-])(=O)=O

計算された属性

- せいみつぶんしりょう: 227.00007682g/mol

- どういたいしつりょう: 227.00007682g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 419

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 127Ų

3-Amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37325401-1.0g |

3-amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione |

2751611-11-5 | 95.0% | 1.0g |

$871.0 | 2025-03-18 | |

| Enamine | EN300-37325401-2.5g |

3-amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione |

2751611-11-5 | 95.0% | 2.5g |

$1707.0 | 2025-03-18 | |

| Enamine | EN300-37325401-0.25g |

3-amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione |

2751611-11-5 | 95.0% | 0.25g |

$431.0 | 2025-03-18 | |

| Enamine | EN300-37325401-5.0g |

3-amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione |

2751611-11-5 | 95.0% | 5.0g |

$2525.0 | 2025-03-18 | |

| 1PlusChem | 1P028YCU-500mg |

3-amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione |

2751611-11-5 | 95% | 500mg |

$902.00 | 2024-05-07 | |

| 1PlusChem | 1P028YCU-10g |

3-amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione |

2751611-11-5 | 95% | 10g |

$4692.00 | 2024-05-07 | |

| Aaron | AR028YL6-10g |

3-amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione |

2751611-11-5 | 95% | 10g |

$5176.00 | 2023-12-15 | |

| Aaron | AR028YL6-2.5g |

3-amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione |

2751611-11-5 | 95% | 2.5g |

$2373.00 | 2025-02-17 | |

| 1PlusChem | 1P028YCU-100mg |

3-amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione |

2751611-11-5 | 95% | 100mg |

$434.00 | 2024-05-07 | |

| 1PlusChem | 1P028YCU-250mg |

3-amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione |

2751611-11-5 | 95% | 250mg |

$595.00 | 2024-05-07 |

3-Amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione 関連文献

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

3-Amino-5-nitro-1lambda6,2-benzothiazole-1,1-dioneに関する追加情報

3-Amino-5-Nitro-1λ6,2-Benzothiazole-1,1-Dione: A Comprehensive Overview

The compound 3-Amino-5-Nitro-1λ6,2-Benzothiazole-1,1-Dione (CAS No. 2751611-11-5) is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound belongs to the class of benzothiazoles, which are well-known for their versatile properties and wide-ranging applications. The molecule's structure consists of a benzothiazole ring system with two oxygen atoms in the 1-position and substituents at the 3 and 5 positions. The amino group (-NH₂) at position 3 and the nitro group (-NO₂) at position 5 contribute to its unique chemical reactivity and functional properties.

Recent studies have highlighted the importance of benzothiazoles in drug discovery and materials science. The 3-amino-5-nitro substitution pattern in this compound has been shown to enhance its ability to act as a precursor in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). These materials are highly sought after for their potential in gas storage, catalysis, and sensing technologies. For instance, researchers have demonstrated that derivatives of this compound can form stable MOFs with exceptional surface areas, making them ideal candidates for hydrogen storage applications.

In addition to its role in materials science, 3-Amino-5-Nitro-1λ6,2-Benzothiazole-1,1-Dione has shown promise in the field of medicinal chemistry. The compound's ability to act as a ligand for metal ions has led to its use in designing bioactive molecules with potential anti-cancer properties. Recent findings suggest that certain derivatives of this compound can inhibit key enzymes involved in cancer cell proliferation, making them valuable leads for drug development.

The synthesis of this compound typically involves multi-step reactions starting from readily available starting materials such as o-aminothiophenol or related compounds. The introduction of the nitro group at position 5 is often achieved through nitration reactions under controlled conditions to ensure regioselectivity. The amino group at position 3 plays a crucial role in subsequent functionalization steps, enabling the attachment of various substituents to tailor the molecule's properties for specific applications.

From an analytical standpoint, the compound's structure can be confirmed using advanced spectroscopic techniques such as UV-vis spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into the molecule's electronic structure and bonding environment, which are critical for understanding its reactivity and functionality.

One of the most exciting developments involving 3-Amino-5-Nitro-1λ6,2-Benzothiazole-1,1-Dione is its application in photocatalysis. Researchers have reported that when incorporated into MOFs or other porous materials, this compound can significantly enhance the efficiency of light-driven reactions, such as water splitting for hydrogen production. This property makes it a potential candidate for sustainable energy solutions.

Furthermore, the compound's thermal stability has been extensively studied under various conditions. Results indicate that it exhibits good stability up to moderate temperatures, making it suitable for applications that require thermal resilience. However, care must be taken during synthesis and handling to avoid decomposition under harsh conditions.

In conclusion, 3-Amino-5-Nitro-1λ6,2-Benzothiazole-1,1-Dione is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structural features and functional groups make it an invaluable tool in modern chemical research. As ongoing studies continue to uncover new properties and uses for this molecule, it is likely to play an increasingly important role in both academic and industrial settings.

2751611-11-5 (3-Amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione) 関連製品

- 65967-72-8(Hydroxysydonic acid)

- 72080-90-1((2-amino-4-methylpentyl)dimethylamine)

- 392703-17-2(2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide)

- 855682-08-5(3-3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1-(4-methylbenzenesulfonyl)piperidine)

- 2229346-90-9(2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid)

- 2171808-55-0(tert-butyl 4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate)

- 306978-32-5(3-Chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine)

- 923773-32-4([(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1H-indole-2-carboxylate)

- 2034323-18-5(1-(3-methoxyphenyl)-3-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}urea)

- 1782311-81-2(2-{1-2-fluoro-3-(trifluoromethyl)phenylcyclopropyl}acetic acid)